molecular formula C6H6ClN3O4S B1205124 4-Chloro-7-sulfobenzofurazan ammonium salt CAS No. 81377-14-2

4-Chloro-7-sulfobenzofurazan ammonium salt

Cat. No.: B1205124
CAS No.: 81377-14-2
M. Wt: 251.65 g/mol
InChI Key: QFHXPBLOMHGYOC-UHFFFAOYSA-N
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Description

4-Chloro-7-sulfobenzofurazan ammonium salt (4-CBS) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 250.3 g/mol and a melting point of 163-164°C. 4-CBS has a wide range of chemical and biological properties, making it a valuable tool for a variety of scientific research applications.

Scientific Research Applications

Fluorogenic Thiol-Specific Reagent

Ammonium 4-chloro-7-sulfobenzofurazan is a fluorigenic thiol-specific reagent, useful for the study of thiol peptides and proteins. It has been employed in the evaluation of glutathione and other thiol-containing compounds, providing a sensitive method to detect thiols. The fluorescent intensity of its thiol derivatives surpasses its 7-nitrobenzofurazan counterparts, making it a highly sensitive reagent for thiol detection in various solvents (Andrews et al., 1982).

Specificity for Rat Glutathione S-Transferase Subunit 3

This compound has been identified as highly specific for the rat glutathione S-transferase subunit 3. It offers an efficient fluorescence assay for this enzyme, exhibiting significantly higher specific activities compared to other isoenzymes. Its ability to detect and quantify rat glutathione S-transferase subunit 3 demonstrates its potential as a substrate in active site topology investigations of glutathione S-transferases (Bolton et al., 1994).

Antimicrobial Properties in Cotton Fabrics

A study involved using a 4-aminobenzenesulfonic acid–chloro–triazine adduct treated with cotton fabrics to increase anionic sites for better exhaustion of cationic compounds like Quaternary Ammonium Salts. This approach demonstrated enhanced antimicrobial activity against Staphylococcus aureus, highlighting its application in fabric treatment for improved antimicrobial properties (Son et al., 2006).

Protein-Labelling Reagent

The compound 4-chloro-7-nitrobenzofurazan, related to 4-chloro-7-sulfobenzofurazan ammonium salt, is known for its high electrophilic character, making it suitable for protein labelling. Its electrophilic properties have implications for its application as a protein-labelling reagent, suggesting its potential in biochemical research (Baines et al., 1977).

Fluorogenic Reagent for Thiols

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), synthesized as a fluorogenic reagent for thiols, demonstrated superior reactivity compared to its 7-chloro analog. This compound's high sensitivity and specificity for various thiol compounds underline its utility in thiol detection and quantification in biochemical studies (Imai et al., 1983).

Carbonic Anhydrase Inhibitors

A study highlighted the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, including derivatives of 4-chloro-3-nitrobenzenesulfonamide, which showed potent inhibition of human carbonic anhydrases. This research underscores the compound's significance in medicinal chemistry, particularly in developing new carbonic anhydrase inhibitors (Sapegin et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-7-sulfobenzofurazan ammonium salt plays a crucial role in biochemical reactions due to its ability to specifically interact with thiol groups. This interaction is highly specific, making it an excellent reagent for detecting thiol-containing biomolecules such as glutathione and cysteine. The compound forms a fluorescent adduct with these thiol groups, which can be easily detected and quantified using fluorescence spectroscopy. In particular, this compound is highly specific for subunit 3 of the rat glutathione S-transferases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by interacting with thiol groups in proteins and enzymes, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to thiol groups in enzymes can inhibit or activate these enzymes, leading to changes in cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with thiol groups in biomolecules. This binding forms a stable fluorescent adduct, which can be detected using fluorescence spectroscopy. The compound’s high specificity for thiol groups allows it to selectively target and label thiol-containing proteins and enzymes, providing valuable insights into their function and activity. Additionally, this compound can influence gene expression by modifying the activity of thiol-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions, but its fluorescence properties can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to label and track thiol-containing proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label thiol-containing proteins without significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with thiol-containing enzymes and cofactors. The compound can affect metabolic flux by modifying the activity of these enzymes, leading to changes in metabolite levels. For example, the binding of this compound to glutathione S-transferases can influence the detoxification pathways in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s water solubility facilitates its distribution in aqueous environments, allowing it to reach and label thiol-containing biomolecules effectively .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound can be targeted to the cytoplasm or mitochondria, depending on the presence of specific targeting signals .

Properties

IUPAC Name

azane;4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHXPBLOMHGYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501001955
Record name 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81377-14-2
Record name 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-sulfobenzofurazan ammonium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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